N-methylpyrazolo[1,5-a]pyrazin-4-amine
Description
Properties
CAS No. |
1564702-91-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N Methylpyrazolo 1,5 a Pyrazin 4 Amine and Analogues
Strategies for Pyrazolo[1,5-a]pyrazine (B3255129) Core Formation
The construction of the fused pyrazolo[1,5-a]pyrazine ring system is the cornerstone of synthesizing N-methylpyrazolo[1,5-a]pyrazin-4-amine and its derivatives. Chemists have devised several strategic approaches to build this bicyclic heterocycle, primarily revolving around the use of pyrazole-based starting materials.
Cyclocondensation Reactions Utilizing Pyrazole-Based Precursors
Cyclocondensation reactions are a foundational and widely employed strategy for synthesizing the pyrazolo[1,5-a]pyrazine core. These reactions typically involve the condensation of a bifunctional pyrazole (B372694) precursor with a suitable 1,2- or 1,3-dielectrophilic partner, leading to the formation of the fused pyrazine (B50134) ring.
A prevalent method involves the reaction of 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. nih.govbeilstein-journals.orgrsc.orgnih.gov The selection of the pyrazole and the carbonyl component is crucial as it dictates the substitution pattern of the final product. For instance, the classic Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyls with hydrazines to form pyrazoles, can be extended in a multicomponent fashion to generate the fused ring system in one pot. beilstein-journals.org The reaction of 5-aminopyrazoles with β-ketoesters or β-diketones is a common pathway to generate the pyrazole ring, which can then undergo further reactions to form the fused pyrazine portion. rsc.org
One documented approach begins with pyrazole-3-carboxylic acids, which undergo a one-pot, three-step protocol involving amide formation, subsequent pyrazine ring closure, hydrolysis, and dehydration to yield the pyrazolo[1,5-a]pyrazine scaffold. researchgate.net This highlights the versatility of pyrazole precursors in building the desired heterocyclic system.
| Precursor Type | Reagent | Key Transformation | Product Class |
| 5-Aminopyrazoles | 1,3-Dicarbonyl Compounds | Cyclocondensation | Pyrazolo[1,5-a]pyrimidines/pyrazines |
| Pyrazole-3-carboxylic acids | Amines, followed by cyclization | Amidation, cyclization, dehydration | Pyrazolo[1,5-a]pyrazin-4(5H)-ones |
| Hydrazines | α,β-Unsaturated Carbonyls | Michael addition, cyclocondensation | Pyrazoles/Pyrazolines |
Annulation of Pyrazine Ring onto Pyrazole Systems
Annulation involves the construction of a new ring onto a pre-existing ring system. In this context, a pyrazine ring is fused onto a pyrazole core. This can be achieved through intramolecular cyclization reactions of appropriately functionalized pyrazoles.
An efficient method for creating a related pyrazolo[1,5-a]quinoxalin-4(5H)-one system, which shares the core pyrazolo-fused pyrazinone structure, involves a one-pot amidation followed by an intramolecular N-arylation. rsc.org This process starts with 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines. The initial amidation is followed by a transition metal-free nucleophilic aromatic substitution to close the pyrazine ring. rsc.org
Furthermore, the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles has been achieved starting from 4-chloropyrazolo[1,5-a]pyrazines. enamine.netresearchgate.net This precursor, which already contains the fused ring system, can be functionalized at the 4-position, demonstrating a common strategy where the core is first synthesized and then modified. The reaction of 4-chloropyrazolo[1,5-а]pyrazines with hydrazine (B178648) hydrate (B1144303) to produce 4-hydrazinylpyrazolo[1,5-а]pyrazines further supports that the C4 position is susceptible to nucleophilic substitution, providing a direct route to 4-amino derivatives. researchgate.net This implies that this compound could be synthesized by reacting 4-chloropyrazolo[1,5-a]pyrazine (B1430154) with methylamine (B109427).
Multi-Component and One-Pot Synthesis Approaches
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine three or more reactants in a single vessel to form a complex product, minimizing intermediate isolation and purification steps. beilstein-journals.orgsemanticscholar.orgmdpi.com These approaches are valued for their high atom economy, simplified procedures, and ability to rapidly generate diverse molecular libraries.
Several MCRs have been developed for the synthesis of pyrazole and its fused derivatives. beilstein-journals.orgnih.gov A facile one-pot, three-step protocol for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold starts from pyrazole-3-carboxylic acids, which react through amide formation, pyrazine ring closure, hydrolysis, and dehydration. Similarly, three-component reactions of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds are used to construct the related pyrazolo[1,5-a]pyrimidine (B1248293) core. rsc.org These reactions often proceed through the formation of an imine intermediate, followed by nucleophilic attack and cyclization. rsc.org
The synthesis of pyrazolo[1,5-a]quinazolines, another related fused system, has been achieved through the multi-component reaction of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with reagents like furfural (B47365) and cyclic 1,3-diones. semanticscholar.org The use of MCRs is noted for producing high yields and product selectivity under simple reaction conditions. semanticscholar.org
| Reaction Type | Starting Materials | Key Features | Reference |
| One-Pot, Three-Step | Pyrazole-3-carboxylic acids, amines | Amide formation, cyclization, dehydration | |
| Three-Component | 3-Amino-1H-pyrazoles, aldehydes, activated methylene compounds | Forms pyrazolo[1,5-a]pyrimidine core via imine intermediate | rsc.org |
| Multi-Component | 4-(2-phenylhydrazono)-4H-pyrazol-3-amine, furfural, cyclohexan-1,3-dione | Elegant and rapid synthesis of structurally diverse heterocycles | semanticscholar.org |
Regioselective Synthesis of Pyrazolo[1,5-a]pyrazin-4-amine (B2536416) Derivatives
Regioselectivity, or the control of the position of chemical bond formation, is a critical challenge in the synthesis of substituted heterocycles. For pyrazolo[1,5-a]pyrazin-4-amine derivatives, the goal is to selectively introduce the amine functionality at the C4 position of the fused ring system.
The regioselective synthesis of related pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines offers insights into controlling the reaction outcome. nih.govnih.govresearchgate.net For example, a TEMPO-mediated [3 + 2] annulation-aromatization protocol was developed for preparing pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov The choice of starting materials and reaction conditions, such as the specific β-dicarbonyl compound used in cyclization with 3-substituted-5-amino-1H-pyrazoles, has been shown to regioselectively form specific isomers of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
A direct and highly regioselective route to obtaining 4-substituted derivatives involves the use of a 4-chloropyrazolo[1,5-a]pyrazine intermediate. The chlorine atom at the C4 position acts as a good leaving group, allowing for nucleophilic substitution reactions. The reaction of this chloro-derivative with various nucleophiles, such as amines, provides a straightforward method to install the desired functionality at the C4 position with high regioselectivity. The successful synthesis of 4-hydrazinylpyrazolo[1,5-а]pyrazines from 4-chloropyrazolo[1,5-а]pyrazines exemplifies this strategy. researchgate.net
Advanced Synthetic Techniques
To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques have been adopted. Microwave-assisted synthesis has emerged as a particularly powerful tool in heterocyclic chemistry.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis utilizes dielectric heating to rapidly and uniformly heat a reaction mixture. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govdergipark.org.tr
The synthesis of various pyrazole-fused heterocycles has been successfully accelerated using microwave irradiation. mdpi.commdpi.comresearchgate.net For instance, a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized under both conventional heating and microwave-assisted conditions, with the latter offering significant advantages. nih.gov In another study, a microwave-assisted one-pot reaction of 5-aminopyrazoles with benzylidene malononitrile (B47326) derivatives was used to efficiently produce pyrazolo[1,5-a]pyrimidines, with reactions completing in just 20 minutes at 120 °C. nih.gov The use of microwave irradiation has proven effective for various reaction types, including cyclizations and multi-component reactions, making it a valuable tool for the rapid synthesis of this compound and its analogues. mdpi.comnih.govmdpi.com
| Reaction | Conditions | Time | Yield | Advantage | Reference |
| Synthesis of Pyrazolo[1,5-a] nih.govresearchgate.nettriazines | Microwave, 80-100 °C | 3-5 min | Excellent (e.g., 94%) | Rapid, high yield, one-pot sequential reactions | mdpi.com |
| Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones | Microwave irradiation | Shorter than conventional | Improved | Reduced reaction time, better efficiency | nih.gov |
| Synthesis of Pyrazolo[1,5-a]pyrimidines | Microwave, 120 °C, solvent-free | 20 min | Not specified | Rapid cyclization, regioselective | nih.gov |
| Synthesis of Fused Pyran-pyrazole derivatives | Microwave, solvent-free | Not specified | Good yields | Environmentally friendly, efficient | mdpi.com |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the functionalization of the pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine cores. These methods offer a high degree of control and efficiency in the formation of carbon-carbon and carbon-nitrogen bonds.
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct arylation of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines, avoiding the pre-functionalization often required in traditional cross-coupling reactions. For instance, a method for the direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides has been developed, selectively targeting the C-3 and C-7 positions. acs.org The regioselectivity is controlled by the choice of additive, with cesium(I) fluoride (B91410) promoting C-3 arylation and silver(I) carbonate favoring C-7 arylation. acs.org Similarly, a ligand-free, palladium-catalyzed C7-H (hetero)arylation of pyrazolo[1,5-a]pyrazines has been reported, utilizing silver salts as either an oxidant or a base to achieve regioselective C-H bond functionalization under relatively mild conditions. thieme-connect.comthieme-connect.com This approach has been successful in coupling pyrazolo[1,5-a]pyrazines with a variety of heteroarenes and aryl iodides. thieme-connect.com
The Suzuki-Miyaura cross-coupling reaction is a widely employed method for introducing aryl and hetaryl substituents onto the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds. This reaction typically involves the coupling of a halide or triflate derivative with an organoboron reagent in the presence of a palladium catalyst and a base. For example, 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines have been synthesized from 4-bromopyrazolo[1,5-a]pyrazines and aryl(hetaryl)boronic acids using a Pd(dppf)Cl2·CH2Cl2 catalyst. researchgate.net The Suzuki coupling has also been instrumental in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, allowing for the introduction of various substituents at different positions of the heterocyclic core. mdpi.comnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction specifically for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been a cornerstone in the synthesis of N-aryl pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comnih.gov The process involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orgnih.gov The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of this transformation, making it a highly versatile tool for the synthesis of complex amine-containing molecules. wikipedia.org
| Reaction Type | Catalyst/Reagents | Substrates | Products | Key Features | Reference |
|---|---|---|---|---|---|
| Palladium-catalyzed C-H activation | Pd(OAc)₂, AgOAc (oxidant) or Ag₂CO₃ (base) | Pyrazolo[1,5-a]pyrazines, (Hetero)aryl iodides | C7-arylated pyrazolo[1,5-a]pyrazines | Ligand-free, regioselective at C7 | thieme-connect.comthieme-connect.com |
| Palladium-catalyzed C-H activation | Pd catalyst, CsF or Ag₂CO₃ | Pyrazolo[1,5-a]pyridines, Aryl iodides | C3 or C7-arylated pyrazolo[1,5-a]pyridines | Regioselectivity controlled by additive | acs.org |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂·CH₂Cl₂, Cs₂CO₃ | 4-Bromopyrazolo[1,5-a]pyrazines, Aryl(hetaryl)boronic acids | 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazines | Formation of C-C bonds | researchgate.net |
| Suzuki-Miyaura Coupling | Palladium catalyst, base | Halogenated pyrazolo[1,5-a]pyrimidines, Boronic acids/esters | Functionalized pyrazolo[1,5-a]pyrimidines | Versatile for introducing diverse substituents | mdpi.comnih.gov |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Aryl halides/triflates, Amines | N-Aryl amines | Formation of C-N bonds | wikipedia.org |
| Buchwald-Hartwig Amination | Pd(II) catalyst, xantphos, NaOtBu | Halogenated pyrazolo[1,5-a]pyrimidines, Amines | N-Aryl pyrazolo[1,5-a]pyrimidines | Synthesis of amine-containing derivatives | mdpi.comnih.gov |
Green Chemistry Approaches in Pyrazolo[1,5-a]pyrazin-4-amine Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. bme.hubme.hu
One notable green approach involves the use of ultrasonic irradiation to promote the reaction between aminopyrazoles and symmetric or non-symmetric alkynes. bme.hubme.hu This method, often carried out in aqueous ethanol (B145695) with the assistance of a catalyst like KHSO₄, offers good yields and minimizes the environmental impact. bme.hu The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic reaction medium is another green strategy that has been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines from the condensation of α,β-unsaturated carbonyl compounds (chalcones) with 5-aminopyrazoles. jocpr.com This approach often leads to excellent yields and shorter reaction times. jocpr.com
Furthermore, the development of one-pot, multi-component reactions represents a key aspect of green chemistry by reducing the number of synthetic steps and purification procedures. mdpi.com The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through such reactions, for instance, by resembling a Mannich reaction followed by an oxidation step. mdpi.com
| Approach | Reagents/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ultrasonic Irradiation | Aminopyrazoles, alkynes, KHSO₄, aqueous ethanol | Reduced environmental impact, good yields | bme.hubme.hu |
| PEG-400 as Solvent | Chalcones, 5-aminopyrazoles | Recyclable solvent, excellent yields, shorter reaction times | jocpr.com |
| Multi-component Reactions | Various starting materials in a one-pot setup | Reduced synthetic steps and waste | mdpi.com |
Precursor Chemistry and Intermediate Derivatization for this compound Scaffolds
The synthesis of the this compound scaffold relies heavily on the strategic preparation of functionalized precursors and the subsequent construction of the fused ring system.
Preparation of Functionalized Pyrazole Starting Materials
The pyrazole ring is the cornerstone of the pyrazolo[1,5-a]pyrazine system, and its functionalization is crucial for introducing desired substituents into the final molecule. 3(5)-Aminopyrazoles are particularly important precursors. arkat-usa.org
A common and widely utilized method for synthesizing 3(5)-aminopyrazoles involves the reaction of α,β-unsaturated nitriles with hydrazines. arkat-usa.org Another general and efficient route is the reaction of hydrazines with 3-oxo-alkanenitriles. arkat-usa.org For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate in the presence of a base to form a dihydroxy-heterocycle, which can then be chlorinated to provide a key intermediate for further functionalization. nih.gov The synthesis of 3(5)-aminopyrazole itself can be conveniently achieved from readily available starting materials, such as through the reaction of acrylonitrile (B1666552) with p-toluenesulfonyl hydrazide followed by cyclization and subsequent removal of the tosyl group. orgsyn.org
The functionalization of the pyrazole ring can also be achieved at later stages of the synthesis. For instance, bromination of an ethyl pyrazole-4-carboxylate derivative with N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be further functionalized. nih.gov
Utilization of Bis-electrophilic Compounds in Ring Construction
The construction of the pyrazine or pyrimidine ring onto the pyrazole core is typically achieved through the reaction of an aminopyrazole with a bis-electrophilic compound. mdpi.com This cyclocondensation reaction is a versatile method for building the fused heterocyclic system. mdpi.com
A variety of 1,3-biselectrophilic compounds are employed, including β-dicarbonyls, β-enaminones, β-haloenones, and β-ketonitriles. mdpi.com The reaction of 3-aminopyrazoles with these bis-electrophiles leads to the formation of the pyrazolo[1,5-a]pyrimidine ring. mdpi.com For example, the condensation of 5-aminopyrazoles with enaminones or formyl ketones is a common strategy. bme.hu Similarly, the reaction with 1,3-diketones is also frequently used. bme.hu
In the synthesis of pyrazolo[1,5-a]pyridines, a related heterocyclic system, oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds has been shown to be an effective method for ring construction. organic-chemistry.org
Chemical Reactivity and Derivatization Strategies of N Methylpyrazolo 1,5 a Pyrazin 4 Amine Scaffolds
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyrazine (B3255129) Core
The pyrazolo[1,5-a]pyrimidine (B1248293) ring system, a close analogue to the pyrazolo[1,5-a]pyrazine core, demonstrates complex reactivity towards electrophiles, with the site of substitution being highly dependent on the reagents and reaction conditions. researchgate.net The nitrogen atoms in the fused heterocyclic system deactivate the rings towards electrophilic aromatic substitution compared to benzene. stackexchange.com
In the case of the parent pyrazolo[1,5-a]pyrimidine, nitration using a mixture of nitric and sulfuric acids results in substitution at the 3-position, yielding the 3-nitro compound. researchgate.net Conversely, employing nitric acid in acetic anhydride (B1165640) leads to the formation of the 6-nitro derivative. researchgate.net This reagent-dependent regioselectivity is attributed to the reaction medium's acidity; in strongly acidic conditions, the molecule is protonated, which alters the positions most susceptible to electrophilic attack. researchgate.net Molecular orbital calculations predict that electrophilic substitution should successively occur at the 3- and 6-positions. researchgate.net
Bromination reactions on the pyrazolo[1,5-a]pyrimidine scaffold typically yield the 3-bromo and 3,6-dibromo products, highlighting the reactivity of these positions. researchgate.net For the related imidazo[1,2-a]pyrazine (B1224502) system, electrophilic attack is observed to be more favorable at the C-3 position of the five-membered ring, as this allows the six-membered ring to maintain its aromaticity in the reaction intermediate. stackexchange.com
Table 1: Regioselectivity of Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
| Electrophile | Reagent(s) | Position of Substitution |
|---|---|---|
| Nitration | Nitric Acid / Sulfuric Acid | 3-position researchgate.net |
| Nitration | Nitric Acid / Acetic Anhydride | 6-position researchgate.net |
Nucleophilic Substitution Reactions and Their Applications
Nucleophilic aromatic substitution (NAS) is a primary strategy for functionalizing the pyrazolo[1,5-a]pyrazine scaffold, particularly at the pyrimidine (B1678525) (or pyrazine) ring. nih.govmdpi.com This method is extensively used in medicinal chemistry to introduce a wide variety of structural motifs. nih.gov In pyrazolo[1,5-a]pyrimidines, positions 5 and 7 are the typical electrophilic centers for NAS reactions. nih.govmdpi.com
The introduction of leaving groups, such as halogens, is a common prerequisite for these reactions. nih.gov For instance, dihydroxy pyrazolo[1,5-a]pyrimidines can be chlorinated using phosphorus oxychloride to produce dichloro derivatives. mdpi.com The subsequent substitution of these chlorine atoms is often regioselective. The chlorine at the C-7 position is noted to be particularly reactive, allowing for selective substitution. mdpi.comnih.gov
A wide range of nucleophiles, including aromatic amines, alkylamines, cycloalkylamines, and alkoxides, have been successfully employed to modify the scaffold. nih.govmdpi.com For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) reacts selectively with morpholine (B109124) at the C-7 position. mdpi.com In the closely related 1H-pyrazolo[3,4-d]pyrimidine system, which also contains two reactive chlorine atoms, nucleophilic substitution with methylamine (B109427) has been shown to be regioselective, leading exclusively to substitution at the C-4 position of the pyrimidine ring. mdpi.com These reactions are foundational for creating libraries of compounds for drug discovery, such as kinase inhibitors. nih.gov
Table 2: Examples of Nucleophilic Substitution on Pyrazolo[1,5-a]pyrimidine Derivatives
| Substrate | Nucleophile | Product |
|---|---|---|
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine mdpi.com |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com |
Functional Group Interconversions on N-methylpyrazolo[1,5-a]pyrazin-4-amine
Functional group interconversions (FGIs) are essential for elaborating the core structure of this compound into more complex analogues. These transformations can involve modifications of the exocyclic amine, the N-methyl group, or substituents on the heterocyclic core.
Common FGIs applicable to this scaffold include:
Amine Derivatization: The 4-amino group can be acylated, sulfonylated, or alkylated to introduce new functionalities.
Conversion to Halides: A hydroxyl group on the pyrazolo[1,5-a]pyrazine core, often introduced during synthesis, can be converted to a halide (e.g., chloride) using reagents like phosphorus oxychloride or thionyl chloride. mdpi.comvanderbilt.edu This halide then serves as a versatile handle for nucleophilic substitution or cross-coupling reactions. vanderbilt.edu
Reduction of Nitro Groups: Should a nitro group be introduced via electrophilic substitution, it can be reduced to an amine using standard methods like catalytic hydrogenation (H₂/Pd/C) or metal/acid combinations (Zn/HCl). vanderbilt.edu This provides an alternative route to introduce amino groups at different positions on the ring.
Azide (B81097) Chemistry: Halides or sulfonate esters on the scaffold can be displaced by an azide anion. vanderbilt.edu The resulting azide can be reduced to a primary amine via methods such as the Staudinger reaction or catalytic hydrogenation, offering another pathway to aminated derivatives. vanderbilt.eduyoutube.com
These interconversions are critical for structure-activity relationship (SAR) studies in drug development, allowing chemists to fine-tune the molecule's properties. researchgate.net
Stereoselective Transformations and Chiral Resolution of Analogues
When the pyrazolo[1,5-a]pyrazine core or its substituents create a chiral center, methods for controlling stereochemistry become paramount. This is particularly relevant for developing drug candidates, where enantiomers often exhibit different pharmacological activities. researchgate.net
Chiral Resolution: For analogues of this compound that are synthesized as racemic mixtures, chiral resolution is a common strategy for separating the enantiomers. A standard method involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid. rsc.org This reaction forms two diastereomeric salts with different solubility profiles, allowing one to be crystallized and separated by filtration. rsc.org
Structure Activity Relationship Sar Studies of N Methylpyrazolo 1,5 a Pyrazin 4 Amine Derivatives
Methodologies for SAR Elucidation in Fused Heterocycles
The elucidation of structure-activity relationships for fused heterocyclic compounds, including the pyrazolo[1,5-a]pyrazine (B3255129) and closely related pyrazolo[1,5-a]pyrimidine (B1248293) cores, employs a combination of synthetic and computational strategies. These methodologies are essential for building diverse compound libraries and understanding how structural modifications influence biological targets. nih.gov
Key synthetic strategies include:
Cyclization and Condensation Reactions: These are foundational methods for constructing the core bicyclic ring system. nih.govrsc.org
Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to synthesize highly substituted derivatives in a single step, which is particularly useful for rapidly generating diverse compounds for SAR studies. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig coupling enable the introduction of a wide array of functional groups onto the heterocyclic core, significantly expanding structural diversity. nih.govrsc.org
Computational methodologies complement these synthetic efforts:
Molecular Docking Simulations: These computer-based models predict how a molecule binds to the active site of a protein or enzyme. nih.gov This helps to visualize and understand the interactions of inhibitors with allosteric sites and key residues, providing a rationale for observed activity data. nih.gov
Homology Modeling: When the crystal structure of a target protein is unavailable, homology modeling can be used to generate a theoretical 3D model. This model can then be used for virtual screening and to guide the design of new antagonists. rsc.org
These integrated approaches, combining efficient synthesis of analogs with computational analysis, provide a robust framework for establishing clear and actionable structure-activity relationships.
Impact of Substitution Patterns on Molecular Recognition and Interaction
The biological activity of pyrazolo[1,5-a]pyrazine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Modifications at various positions can alter electronic properties, steric hindrance, and the potential for specific intermolecular interactions, thereby affecting binding affinity and selectivity for a biological target. nih.gov
Systematic modification at each position of the pyrazolo[1,5-a]pyrazine and analogous pyrazolo[1,5-a]pyrimidine cores has yielded critical SAR insights, particularly in the context of kinase inhibition.
C3 Position: This position is frequently modified to enhance potency. For instance, in a series of pyrazolo[1,5-a]pyrimidine-based TrkA inhibitors, the introduction of a picolinamide (B142947) moiety at the C3 position significantly boosted activity. mdpi.com In another study, a nitrile group at C3 was also shown to enhance inhibitory effects. mdpi.com Alterations to the basicity and orientation of substituents at C3 can lead to significant changes in antiviral activity in related scaffolds. nih.gov
C5 Position: Substitution at C5 is crucial for interaction with the target protein. In Trk inhibitors, linking a 2,5-difluorophenyl-substituted pyrrolidine (B122466) to the C5 position was found to increase activity. mdpi.com Further SAR development on pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors also focused on modifications at the C5 position to achieve potent and selective compounds. nih.gov
C6 Position: The C6 position has been explored to fine-tune activity and selectivity. In one study on KDR kinase inhibitors, a 3-thienyl group at the C6 position of a pyrazolo[1,5-a]pyrimidine scaffold resulted in optimized potency. nih.gov For Trk inhibitors, adding a fluorine atom at the C6 position contributed to maximizing activity. mdpi.com
C7 Position: The C7 position is a key point for modification. In a series of compounds designed to selectively target p21-deficient cancer cells, an optimized phenyl amide moiety at the C7 position of the pyrazolo[1,5-a]pyrimidine core was critical for biological activity. nih.gov
The following interactive table summarizes key SAR findings for the analogous pyrazolo[1,5-a]pyrimidine scaffold, which provides a strong predictive model for the pyrazolo[1,5-a]pyrazine core.
| Position | Substituent Example | Target/Context | Impact on Activity | Reference |
| C3 | Picolinamide | TrkA Inhibitor | Significantly enhanced activity | mdpi.com |
| C3 | 4-Methoxyphenyl | KDR Kinase Inhibitor | Optimized potency | nih.gov |
| C5 | 2,5-Difluorophenyl-substituted pyrrolidine | TrkA Inhibitor | Increased activity | mdpi.com |
| C6 | 3-Thienyl | KDR Kinase Inhibitor | Optimized potency | nih.gov |
| C6 | Fluorine | NTRK1 Inhibitor | Contributed to maximizing activity | mdpi.com |
| C7 | Phenyl amide moiety | p21-Deficient Cells | Essential for preferential killing | nih.gov |
The fused ring system of pyrazolo[1,5-a]pyrazines provides a rigid, planar framework that is beneficial for molecular recognition, as it reduces the entropic penalty upon binding to a target. nih.gov This inherent rigidity is a key contributor to the SAR of this compound class.
Medicinal chemists have further exploited this property through strategies of conformational restriction. For example, incorporating the scaffold into a larger macrocyclic structure can lock the molecule into a specific, biologically active conformation. mdpi.com This approach was used to develop potent macrocyclic pyrazolo[1,5-a]pyrimidine derivatives as TrkA inhibitors. mdpi.com Similarly, applying a conformational restriction strategy to a P2Y1 antagonist by creating an imidazo[1,5-a]pyrazine (B1201761) scaffold led to a compound with improved properties. acs.org Such strategies can enhance binding affinity and improve other pharmacological parameters by pre-organizing the molecule for optimal interaction with its binding site.
Mechanistic Insights from SAR Analysis (excluding clinical outcomes)
SAR studies provide more than just potency data; they offer a deeper understanding of the molecular mechanisms underlying a compound's activity.
Analysis of the SAR for pyrazolo[1,5-a]pyrazine and related derivatives has revealed specific structural features that govern their binding to protein kinases, which are common targets for this class of compounds. These molecules often act as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase. nih.govrsc.org
Key interactions identified through SAR and molecular modeling include:
Hinge-Binding: The pyrazolo[1,5-a]pyrimidine moiety is frequently observed to form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction that anchors the inhibitor in the active site. For example, it has been shown to interact with the Met592 residue in Trk kinases. mdpi.com
Specific Group Interactions: The introduction of specific functional groups can lead to additional stabilizing interactions. For instance, fluorine atoms can enhance interactions with specific residues like Asn655, while morpholine (B109124) groups have been used to improve selectivity by reducing off-target effects. mdpi.com
Molecular docking studies on pyrazolopyrimidine derivatives have shown that inhibitors can interact with allosteric sites formed by helices α2, α3, α4, and α6, and loop L5 of the mitotic kinesin Eg5, leading to significant inhibition. nih.gov
In modern drug discovery, SAR is increasingly analyzed through the lens of efficiency metrics, which relate a compound's potency to its physicochemical properties. These metrics help guide the optimization process to achieve potent compounds with favorable characteristics.
Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms. nih.gov It helps identify small, efficient fragments that can be grown into more potent leads. A common goal during lead optimization is to maintain or increase LE. researchgate.net
Lipophilic Ligand Efficiency (LLE or LiPE): LLE is considered a highly robust metric that assesses the relationship between potency and lipophilicity (logP or logD). nih.govresearchgate.net It is calculated by subtracting the logP/D value from the pIC50 or pKi. researchgate.net A higher LLE value is desirable, as it indicates that potency is being increased without a disproportionate rise in lipophilicity. researchgate.net High lipophilicity is often associated with off-target binding and other undesirable properties. researchgate.net
In the optimization of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, researchers noted that some analogs with high activity in standard media showed reduced activity in the presence of albumin, suggesting strong protein binding that could be related to lipophilicity. nih.gov Careful management of lipophilicity is therefore crucial to ensure that gains in potency translate into effective biological action. The use of LLE helps guide chemists to make structural modifications that enhance potency through specific, high-quality interactions rather than by simply increasing grease content. researchgate.net
Theoretical and Computational Chemistry Studies of N Methylpyrazolo 1,5 a Pyrazin 4 Amine
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for investigating the electronic and structural properties of pyrazolo[1,5-a]pyrazine (B3255129) systems. These methods allow for a detailed understanding of the molecule's behavior at the atomic level.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic character of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analogue of the pyrazolo[1,5-a]pyrazine system, has been extensively studied using quantum chemical methods. rsc.orgnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as the energy gap between these frontier orbitals provides insights into the chemical reactivity and stability of the molecule. nih.gov
For the parent pyrazolo[1,5-a]pyrimidine class, calculated HOMO-LUMO energy gaps typically fall within the range of 3.3 to 4.3 eV. rsc.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov The distribution of electron density in these orbitals is key; studies on related structures show that the HOMO is often localized on the electron-rich pyrazole (B372694) portion, while the LUMO is distributed across the pyrimidine (B1678525) ring. scispace.com Substituents on the fused ring system can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, thereby tuning the electronic properties and the HOMO-LUMO gap. rsc.orgscispace.com For instance, DFT and TD-DFT calculations have revealed that electron-donating groups at position 7 of the fused ring can lead to large absorption and emission intensities due to intramolecular charge transfer (ICT) processes. nih.gov
Table 1: Representative Quantum Chemical Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Method | Calculated Property | Typical Value Range | Reference |
|---|---|---|---|---|
| 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines | DFT/TD-DFT | HOMO-LUMO Energy Gap | 3.3 - 4.3 eV | rsc.org |
| 4-aminopyrazolo(3,4-d)pyrimidine | HF/B3LYP | HOMO-LUMO Energy Gap | ~5.85 eV | researchgate.net |
| Trispyrazolo[1,5-a:1',5'-c:1”,5”-e] rsc.orgresearchgate.netnih.govtriazine | B3LYP | Enthalpy of Formation | Varies by method | researchgate.net |
Reaction Mechanism Predictions and Transition State Analysis
Theoretical calculations are instrumental in predicting reaction mechanisms for the synthesis of pyrazolo[1,5-a]pyrazine and related heterocyclic systems. nih.gov The formation of the pyrazolo[1,5-a]pyrimidine core, for example, often relies on a one-step cyclocondensation reaction between aminopyrazoles and β-ketoesters or similar 1,3-biselectrophilic systems. nih.govmdpi.com
Computational studies help elucidate the regioselectivity of these reactions, explaining why one isomer is formed over another. For instance, mechanistic investigations have clarified that the reaction pathway can involve the initial condensation between an aminopyrazole and a carbonyl group, followed by ring-opening and subsequent cyclization. nih.gov X-ray diffraction analysis of synthesized products often corroborates the computationally predicted structures, confirming the proposed reaction pathways. nih.govmdpi.com The reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophiles like tert-butyl cyanoacetate (B8463686) has been shown to proceed through intermediate stages, which can be modeled computationally to understand the transformation leading to the final product. enamine.net These studies are crucial for optimizing reaction conditions to achieve higher yields and purity. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule like N-methylpyrazolo[1,5-a]pyrazin-4-amine might bind to a biological target, such as a protein or enzyme, and to explore its conformational flexibility.
Prediction of Ligand-Target Interactions
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is recognized as a "privileged scaffold" in medicinal chemistry and has been the subject of numerous molecular docking studies. mdpi.comnih.gov These simulations place the molecule into the binding site of a target protein to predict its binding orientation and affinity.
Docking studies have shown that this class of compounds can fit well into the ATP-binding pockets of various kinases. ekb.egnih.gov Common interactions observed include hydrogen bonds between the heterocyclic nitrogen atoms or substituents and key amino acid residues in the enzyme's active site. For example, in studies with Cyclin-Dependent Kinase 2 (CDK2), the pyrazolo[1,5-a]pyrimidine core was shown to form hinge interactions with backbone atoms of residues like Met265. nih.govnih.gov Similarly, in docking studies with Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), derivatives formed hydrogen bonds with residues such as Asn316 and Asp329. nih.gov The specific substitution pattern on the heterocyclic core is critical for determining binding affinity and selectivity. nih.gov
Table 2: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Scaffolds
| Compound Series | Protein Target | Key Interacting Residues | Docking Software/Method | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-2-amine derivatives | CDK2 | Not specified | MOE-2014 | ekb.eg |
| Pyrazolo[1,5-a] rsc.orgresearchgate.netnih.govtriazine derivatives | CDK2 (PDB: 3ddq) | Roscovitine binding site | Not specified | nih.gov |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Tyr262, Met265, Asn316, Asp329 | Not specified | nih.gov |
| Fused pyrazolo[1,5-a]pyrimidines | DNA gyrase (PDB: 2XCT) | Not specified | Not specified | johnshopkins.eduresearchgate.net |
Conformational Landscapes of this compound
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Computational methods can be used to explore the conformational landscape of this compound, identifying the most stable (lowest energy) shapes it can adopt. nih.gov
In Silico ADME/Tox Predictions (excluding clinical human data or safety/adverse effects)
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital part of modern drug discovery, allowing for the early assessment of a compound's drug-like potential. johnshopkins.edu Various computational models are used to predict these pharmacokinetic parameters for compounds like this compound and its analogues.
These predictive studies for the pyrazolo[1,5-a]pyrimidine class have evaluated properties such as drug-likeness (e.g., adherence to Lipinski's Rule of Five), gastrointestinal (GI) absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP) isoforms. mdpi.comelsevier.com For example, some analyses have predicted high GI absorption and a lack of inhibitory activity against major CYP enzymes like CYP2D6 and CYP3A4 for certain derivatives, which are favorable pharmacokinetic properties. mdpi.com These predictions help prioritize which compounds should be synthesized and advanced to more resource-intensive experimental testing. researchgate.net
Table 3: Commonly Predicted In Silico ADME Properties for Pyrazolo-fused Heterocycles
| Property | Prediction Tool/Method | Significance | Reference |
|---|---|---|---|
| Drug-likeness (e.g., Lipinski's Rule) | Swiss-ADME, etc. | Assesses oral bioavailability potential | mdpi.comelsevier.com |
| Gastrointestinal (GI) Absorption | Swiss-ADME | Predicts how well the compound is absorbed from the gut | mdpi.com |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Swiss-ADME, ADMET Predictor | Predicts potential for drug-drug interactions | mdpi.comnih.gov |
| Toxicity Descriptors | Derek Nexus, etc. | Identifies potential toxicophores in the structure | researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazolo[1,5-a]pyrimidine Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a important in modern medicinal chemistry for designing new therapeutic agents. researchgate.net These mathematical models correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. researchgate.net By developing a robust QSAR model, it is possible to predict the activity of new, untested compounds and to understand the structural requirements for a desired biological effect. researchgate.net
For the pyrazolo[1,5-a]pyrimidine scaffold, which is structurally similar to the pyrazolo[1,5-a]pyrazine system, QSAR studies have been employed to elucidate the structural requirements for potent inhibition of various protein kinases, which are key targets in cancer therapy. nih.gov
One such study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Pim-1/2 kinases, which are implicated in cancer. A set of 53 analogues with varying substituents at the R1 and R2 positions of the pyrazolo[1,5-a]pyrimidine core were analyzed to develop a QSAR model. The model highlighted the importance of eigenvalue-based descriptors and properties related to polarizability in explaining the inhibitory selectivity of these compounds for Pim-1 over Pim-2 kinases. nih.gov
In a study of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues as antitubercular agents, a detailed SAR analysis was performed, which provides the foundational data for future QSAR modeling. nih.gov This research identified key structural features essential for activity against Mycobacterium tuberculosis. nih.gov While a formal QSAR equation was not presented, the systematic modification of the scaffold and the resulting activity data lay the groundwork for such a model.
The key findings from the SAR study on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones are summarized below:
Importance of Aromatic Rings: The presence of an aromatic ring at specific positions of the scaffold was found to be crucial for antitubercular activity. nih.gov
Substitution at R2 Position: The introduction of a phenyl group at the R2 position generally led to analogues with good activity. nih.gov
Other Substitutions: Analogues with isopropyl, cyclohexyl, isobutyl, 3-furyl, and pyrazinyl groups were also synthesized and evaluated, with most showing reduced or no activity compared to the lead compounds. nih.gov
The following tables present a selection of the synthesized analogues and their corresponding antitubercular activities, which form the basis of the structure-activity relationships.
Table 1: Structure and Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues
| Compound | R2 | R3 | R4 | Activity (MIC in µM) |
| 1 | Phenyl | H | CH₃ | >100 |
| P16 | 4-Fluorophenyl | H | CH₃ | 6.25 |
| P17 | 4-Chlorophenyl | H | CH₃ | 6.25 |
| P19 | 4-(trifluoromethoxy)phenyl | H | CH₃ | 2.73 |
| P22 | Phenyl | H | H | >100 |
| P24 | 4-(trifluoromethoxy)phenyl | H | H | 1.56 |
| P25 | 3,4-difluorophenyl | H | CH₃ | 6.25 |
| P26 | 3,4-difluorophenyl | H | H | 1.56 |
Data sourced from a study on antitubercular agents. nih.gov MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.
Advanced Research Applications of N Methylpyrazolo 1,5 a Pyrazin 4 Amine
Enzyme and Receptor Modulators (excluding clinical human trials)
Derivatives based on the pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazine (B3255129) frameworks have been extensively investigated as modulators of key enzymes and receptors involved in cellular signaling pathways.
The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds recognized for its potent protein kinase inhibitor (PKI) activity, which is crucial for targeted cancer therapy. nih.gov These compounds often act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain. nih.govnih.gov
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase implicated in cancer. Optimization of a pyrazolo[1,5-a]pyrimidine scaffold, including macrocyclization, led to the development of highly potent and selective CK2 inhibitors. nih.gov One such macrocyclic compound, IC20 (31), demonstrated a high in vitro potency with a KD of 12 nM and exclusive selectivity for CK2. nih.gov X-ray analysis confirmed a canonical type-I binding mode. nih.gov Another series, 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines, also showed nano to low micromolar inhibition of CK2, with the leader compound 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i) having an IC₅₀ of 45 nM. nih.gov
B-Raf Kinase: Mutations in the B-Raf kinase are common in various cancers, including melanoma. nih.govmdpi.com Novel series of ATP-competitive B-Raf inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been identified that show excellent cellular potency and high selectivity. nih.gov Optimization of this series led to compound 17, a potent, selective, and orally available agent with improved physicochemical and pharmacokinetic properties. nih.gov Further research on C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides revealed that some potent inhibitors bind to B-Raf kinase without forming a traditional hinge-binding hydrogen bond. researchgate.net
Epidermal Growth Factor Receptor (EGFR): While many EGFR inhibitors feature different heterocyclic cores, the pyrazolo[1,5-a]pyrimidine scaffold has also been explored. nih.govnih.govsemanticscholar.orgsemanticscholar.orgmdpi.com Derivatives targeting EGFR have shown promise in non-small cell lung cancer (NSCLC) models. nih.gov
Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1): DRAK1 is a member of the "dark kinome" with limited research on its function. To develop selective inhibitors, a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized. nih.gov This effort produced CK156 (34), a type I inhibitor with high in vitro potency (KD = 21 nM) and significant selectivity for DRAK1 in kinome-wide screens. nih.gov
Tropomyosin Receptor Kinase (TRK): The pyrazolo[1,5-a]pyrimidine moiety is a key feature in two of the three marketed drugs for NTRK fusion cancers. nih.gov This scaffold is crucial for forming a hinge interaction with the Met592 residue. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on picolinamide-substituted and 5-azabicyclohexane-substituted pyrazolo[1,5-a]pyrimidine derivatives, identifying compounds with IC₅₀ values in the low nanomolar range against TrkA, TrkB, and TrkC. nih.gov
Other Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its investigation as an inhibitor for a wide range of other protein kinases, including MEK, PDE4, BCL6, CDK1, CDK2, and Pim-1. nih.gov
| Compound Class | Target Kinase | Key Findings | Potency (IC₅₀ / KD) | Reference |
|---|---|---|---|---|
| Macrocyclic pyrazolo[1,5-a]pyrimidine | CK2 | Highly potent and selective Type-I inhibitor. | KD = 12 nM | nih.gov |
| 6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | CK2 | Demonstrated potent inhibition in the nanomolar range. | IC₅₀ = 45 nM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 17) | B-Raf | Potent, selective, and orally bioavailable. | Not specified | nih.gov |
| Macrocyclic pyrazolo[1,5-a]pyrimidine (CK156) | DRAK1 | Highly potent and selective Type-I inhibitor. | KD = 21 nM | nih.gov |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidine | TrkA | Showed excellent enzymatic inhibition. | IC₅₀ = 1.7 nM | nih.gov |
N-methyl-D-aspartate Receptors (NMDARs): The pyrazolo[1,5-a]pyrazin-4-one scaffold, which is structurally very similar to N-methylpyrazolo[1,5-a]pyrazin-4-amine, has been key in developing potent and brain-penetrant positive allosteric modulators (PAMs) for the GluN2A subunit of NMDARs. nih.gov Activation of GluN2A-containing NMDARs is a promising therapeutic strategy for certain neuropsychiatric diseases. nih.gov Through scaffold hopping and structure-based design, researchers identified (R)-9, a potent and highly selective GluN2A PAM that significantly enhanced long-term potentiation in rat hippocampus, highlighting its utility as an in vivo pharmacological tool. nih.gov
Development of Biological Probes and Imaging Agents (excluding clinical human applications)
The unique photophysical properties and biological target affinity of pyrazolo-fused heterocycles make them excellent candidates for developing advanced imaging tools.
Pyrazolo[1,5-a]pyrimidines have been explored as a promising family of fluorophores. rsc.org These compounds can be synthesized efficiently and their photophysical properties can be tuned through simple chemical modifications. rsc.org Derivatives bearing aryl groups at position 7 exhibit intense solid-state fluorescence, with quantum yields ranging from 0.18 to 0.63. rsc.org Theoretical calculations have shown that electron-donating groups on the fused ring system enhance absorption and emission intensities. rsc.org The stability and tunable properties of these fluorophores are comparable to commercial probes, making them suitable for various bioimaging applications, although specific use as lipid droplet biomarkers has not been detailed in the provided sources. rsc.orgnih.gov
The pyrazole (B372694) scaffold and its fused derivatives are attractive for developing PET radiotracers due to their ability to target diverse biological molecules. nih.gov In this context, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potential radioligands for the 18kDa translocator protein (TSPO), a biomarker for neuroinflammation. nih.gov An ¹⁸F-labeled analogue of DPA-714, a known TSPO ligand, was developed using a pyrazolo[1,5-a]pyrimidine core. In vitro studies showed these new radioligands have high binding specificity and selectivity for TSPO, indicating their potential as PET radiotracers for imaging neuroinflammation. nih.govmdpi.com
Materials Science Applications
The development of fluorescent organic compounds is a major focus of materials science research for applications such as organic light-emitting devices (OLEDs). rsc.org The 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) family of compounds has been identified as strong solid-state emitters. rsc.org Their high quantum yields and the ability to tune their emissive properties through straightforward synthetic modifications make them attractive candidates for the development of new optoelectronic materials. rsc.org
Photophysical Properties and Tunable Emission Characteristics
The pyrazolo[1,5-a]pyrimidine core, a close analog of the pyrazolo[1,5-a]pyrazine system, is a foundation for fluorescent organic compounds with highly tunable photophysical properties. rsc.org Research has demonstrated that the emission characteristics of these compounds can be precisely controlled through strategic chemical modifications. The introduction of different functional groups onto the fused ring system allows for the modulation of their absorption and emission spectra. rsc.org
Specifically, attaching electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine ring has been shown to enhance both absorption and emission intensities. rsc.org This effect is attributed to intramolecular charge transfer (ICT) phenomena. Conversely, the presence of electron-withdrawing groups (EWGs) tends to result in lower absorption and emission intensities. rsc.org This structure-property relationship enables the rational design of fluorophores with desired optical characteristics. For instance, derivatives bearing simple aryl groups can exhibit strong emission in the solid state, a highly sought-after property for various optical applications. rsc.org The stability and performance of these compounds have been found to be comparable to well-established commercial fluorescent probes like coumarin-153 and rhodamine 6G. rsc.org
The table below illustrates the tunable photophysical properties of various 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.
Table 1: Photophysical Data of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at Position 7 | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) |
|---|---|---|---|---|
| 4a | 4-Pyridyl | 16,837 | 0.01 | 0.63 |
| 4b | 2,4-Dichlorophenyl | 10,190 | 0.06 | 0.18 |
| 4d | Phenyl | 10,742 | 0.04 | 0.43 |
| 4e | 4-Methoxyphenyl (EDG) | 20,593 | 0.97 | 0.34 |
Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org
Design of Organic Light-Emitting Materials and Devices
The tunable photophysical properties and strong solid-state emission of pyrazolo[1,5-a]pyrimidine derivatives make them promising candidates for the development of organic light-emitting materials. rsc.orgnih.gov The ability to modify the chemical structure to achieve specific emission colors and high quantum yields is a critical advantage in materials science. rsc.org
Compounds that exhibit significant fluorescence in the solid state are particularly valuable for applications in organic light-emitting diodes (OLEDs). The research into pyrazolo[1,5-a]pyrimidine derivatives has shown that by selecting appropriate substituents, solid-state emitters can be systematically designed. rsc.org This potential opens avenues for incorporating these heterocyclic scaffolds into the emissive layer of OLEDs and other organic electronic devices. nih.gov The versatility offered by palladium-catalyzed cross-coupling reactions further expands the scope for creating a wide array of functionalized pyrazolo[1,5-a]pyrimidines, paving the way for advanced materials with tailored optoelectronic properties. nih.gov
Antimicrobial and Antitubercular Research (in vitro/mechanistic)
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocyclic system that has been extensively investigated for its broad-spectrum antimicrobial activities. researchgate.netnih.gov
Numerous studies have highlighted the potent antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov While specific data against the plant pathogen Pseudomonas syringae is not extensively documented, research on the closely related human pathogen Pseudomonas aeruginosa shows significant activity. mdpi.com For example, a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative demonstrated a minimum inhibitory concentration (MIC) of 0.375 µg/mL against P. aeruginosa. mdpi.com Other derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting greater efficacy than the commercial antibiotic ciprofloxacin. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative | 0.187 | mdpi.com |
| Escherichia coli | 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative | 0.25 | mdpi.com |
| Pseudomonas aeruginosa | 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative | 0.375 | mdpi.com |
| MRSA ATCC:33591 | Pyrimidine (B1678525) with furan-2-yl at C7 and 4-MeO-aryl at C5 | 4.9 µM (MIC) | nih.gov |
| MRSA ATCC:43300 | Pyrimidine with furan-2-yl at C7 and 4-MeO-aryl at C5 | 2.4 µM (MIC) | nih.gov |
The antifungal potential of the pyrazolo[1,5-a]pyrimidine framework has also been a subject of investigation. nih.govsemanticscholar.org Although specific studies assessing the activity of this compound against the apple tree pathogen Valsa mali are limited, research on other fungal species demonstrates the scaffold's promise. nih.gov Derivatives have shown good antifungal activity against strains such as Candida albicans and Fusarium species. nih.govsemanticscholar.org This suggests that the pyrazolo[1,5-a]pyrimidine core could serve as a template for the development of new antifungal agents for agricultural or clinical use.
A significant area of research for this chemical class is in the discovery of new treatments for tuberculosis. nih.govacs.orgresearchgate.net High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising lead scaffold against Mycobacterium tuberculosis (Mtb). nih.govacs.org Subsequent structure-activity relationship (SAR) studies led to the synthesis of analogs with substantially improved antitubercular activity and low cytotoxicity. nih.govresearchgate.net
Crucially, mechanistic studies have shed light on how these compounds work. Resistance to this class of compounds was found to be conferred by mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase known as Rv1751. nih.govacs.orgresearchgate.net This enzyme promotes the catabolism of the compound through hydroxylation, effectively inactivating it. This discovery is vital as it elucidates a specific resistance mechanism that can be considered in future drug design. The mode of action is distinct from other known mechanisms, such as those targeting cell-wall biosynthesis or iron uptake. nih.govacs.orgresearchgate.net
Design of Research Tool Compounds for Cellular and Biochemical Investigations
The structural versatility of the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds makes them ideal for the design of highly specific molecular probes and modulators for biological research. nih.govnih.govnih.gov These "research tool compounds" are engineered to interact with specific biological targets, such as enzymes or receptors, allowing scientists to investigate cellular pathways and disease mechanisms.
A notable example is the development of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as selective negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov These compounds were designed to finely tune the activity of the mGluR2 receptor, providing a tool to study its role in cognitive and neurological functions. nih.gov
Furthermore, the pyrazolo[1,5-a]pyrimidine core is central to the design of potent and selective kinase inhibitors. nih.govnih.gov Derivatives have been synthesized to target Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cancer cell signaling. nih.govnih.gov By preserving the core scaffold, which facilitates key interactions in the ATP-binding pocket of kinases, and modifying peripheral substituents, researchers can create highly selective inhibitors. nih.gov These compounds serve as invaluable tools for dissecting the roles of specific kinases in cancer proliferation and for validating them as therapeutic targets.
Future Perspectives and Research Challenges for N Methylpyrazolo 1,5 a Pyrazin 4 Amine
Development of Novel and Efficient Synthetic Routes
The synthesis of the pyrazolo[1,5-a]pyrazine (B3255129) core and its derivatives is a well-explored area, yet opportunities for innovation remain, particularly in enhancing efficiency, yield, and regioselectivity.
A primary strategy for synthesizing the related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves the reaction of an ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with an amine. nih.gov Adapting this method for N-methylpyrazolo[1,5-a]pyrazin-4-amine would necessitate the use of methylamine (B109427). Further multi-step synthetic sequences have been developed for the analogous pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, often starting with 5-aminopyrazole and a suitable 1,3-dielectrophile like diethyl malonate, followed by chlorination and subsequent nucleophilic substitution. nih.gov
Modern synthetic methodologies offer significant potential for improving these routes. Microwave-assisted organic synthesis, for instance, has been shown to dramatically influence the regioselectivity of cyclization reactions in the formation of pyrazolo[1,5-a]pyrimidines, selectively yielding specific isomers that are otherwise difficult to obtain. nih.gov Applying such techniques could provide a more controlled and efficient pathway to the desired this compound isomer. Additionally, green chemistry approaches, such as using KHSO₄ in aqueous media, have been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones and could be adapted for this scaffold. bme.hu
Future research will likely focus on one-step cyclocondensation reactions, which are highly efficient. acs.org The reaction of aminopyrazoles with symmetric or non-symmetric alkynes is a promising avenue for this scaffold. bme.hu
Table 1: Potential Synthetic Precursors and Reagents
| Starting Material/Reagent | Role in Synthesis | Reference |
|---|---|---|
| 5-Aminopyrazoles | Core pyrazole (B372694) component for cyclization | nih.govacs.org |
| Diethyl Malonate | 1,3-Dielectrophile for forming the pyrimidine (B1678525)/pyrazine (B50134) ring | nih.gov |
| β-Ketoesters | Alternative 1,3-dielectrophile for cyclocondensation | acs.org |
| Methylamine | Nucleophile to introduce the N-methylamine group | nih.govmdpi.com |
Exploration of Undiscovered Reactivity and Derivatization Opportunities
The pyrazolo[1,5-a]pyrazine nucleus is rich in opportunities for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. The reactivity of the related pyrazolo[1,5-a]pyrimidine system provides a roadmap for exploring these transformations.
Key areas for derivatization include:
Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position of the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) intermediate is highly susceptible to nucleophilic substitution, making it a prime location for introducing diverse functional groups. nih.gov
Halogenation: The C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine ring can be selectively halogenated using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). researchgate.net These halogenated intermediates are valuable precursors for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other complex moieties.
N-Alkylation: Studies on related systems have shown that alkylation can occur at the N(4) atom of the pyrimidine fragment, offering another site for modification. researchgate.net
Future work should systematically explore these reactions on the this compound scaffold. This would involve creating a library of derivatives with substitutions at various positions of the fused ring system to probe structure-activity relationships (SAR).
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound and its derivatives, advanced computational modeling can guide synthetic efforts and predict biological activity.
Structure-based drug design (SBDD) approaches, which have been successfully used to optimize related lead compounds, can be employed. nih.gov This involves docking candidate molecules into the active site of a target protein to predict binding affinity and orientation. Furthermore, X-ray crystallography studies on similar scaffolds, which have been used to confirm specific tautomeric forms, provide crucial experimental data to validate and refine computational models. acs.org
Future research should leverage a suite of computational tools:
Molecular Docking: To screen virtual libraries of this compound derivatives against various biological targets.
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features with biological potency and selectivity.
Density Functional Theory (DFT): To understand the electronic properties and reactivity of the scaffold, aiding in the prediction of reaction outcomes.
These predictive models will enable a more rational design of novel analogues with improved properties, saving time and resources compared to traditional empirical screening.
Expanding the Scope of Research Applications Beyond Current Foci
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds have demonstrated a remarkable range of biological activities, suggesting that this compound could serve as a versatile starting point for programs targeting various diseases.
Table 2: Established Biological Activities of the Pyrazolo[1,5-a]pyrazine/pyrimidine Scaffold
| Therapeutic Area | Specific Target/Application | Reference(s) |
|---|---|---|
| Neuroscience | GluN2A Positive Allosteric Modulators | nih.gov |
| mGluR2 Negative Allosteric Modulators (Cognition) | nih.gov | |
| Oncology | Agents against A549 Lung Cancer Cells | nih.gov |
| Tropomyosin Receptor Kinase (Trk) Inhibitors | nih.govmdpi.com | |
| PI3Kδ Inhibitors | nih.gov | |
| Casein Kinase 2 (CK2) Inhibitors | biorxiv.org | |
| Inflammatory Diseases | IRAK4 Inhibitors | osti.gov |
| Infectious Diseases | Antitubercular Agents | acs.org |
Given this precedent, future research on this compound should not be limited to a single therapeutic area. High-throughput screening of the compound and its derivatives against a broad range of biological targets (e.g., kinases, GPCRs, ion channels) could uncover entirely new applications. The scaffold's proven ability to inhibit various protein kinases, in particular, makes it a prime candidate for further exploration in oncology and immunology. nih.gov
Addressing Challenges in Compound Selectivity and Potency for Research Tools
A critical challenge in developing any biologically active compound is achieving high potency for the intended target while maintaining selectivity over related off-targets. This is particularly true for kinase inhibitors, where cross-reactivity can lead to undesirable effects.
Research on the pyrazolo[1,5-a]pyrimidine scaffold has shown that selectivity can be engineered through careful structural modification. For example, optimization efforts have led to highly selective inhibitors of Casein Kinase 2, improving upon earlier compounds that had known off-target activities. biorxiv.org Similarly, the introduction of specific moieties, such as a morpholine (B109124) group, has been shown to enhance selectivity by mitigating off-target interactions. mdpi.com
For this compound, the key challenge will be to identify the structural determinants of potency and selectivity for a given biological target. This will require:
Systematic SAR Studies: Synthesizing and testing a focused library of analogues to understand how different substituents impact biological activity.
Kinome-wide Profiling: Testing promising compounds against a broad panel of kinases to assess their selectivity profile. osti.gov
Structure-Based Design: Using co-crystal structures of lead compounds bound to their target to guide modifications that enhance potency and exploit unique features of the target's active site, thereby improving selectivity. biorxiv.org
By combining these strategies, potent and selective tool compounds can be developed from the this compound core, enabling a more precise investigation of specific biological pathways.
Q & A
Q. What are the common synthetic pathways for preparing N-methylpyrazolo[1,5-a]pyrazin-4-amine, and how do reaction conditions influence product regioselectivity?
The synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine derivatives typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or electrophilic reagents. For example, nitration at position 3 can be achieved using HNO₃ in H₂SO₄ at 0°C, followed by neutralization and crystallization . Regioselectivity is influenced by substituent electronic effects and reaction media; polar solvents and electron-donating groups (EDGs) favor functionalization at position 7 .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound derivatives?
¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For instance, methyl ester protons in derivatives like methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate appear as singlets at δ ~3.9 ppm, while aromatic protons show distinct splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <5 ppm confirming purity. Analytical data (e.g., %C/H/N) must align with calculated values within ±0.4% .
Q. What starting materials and catalysts are essential for functionalizing the pyrazolo[1,5-a]pyrazine core?
Key reagents include silylformamidines for introducing aminomethyl groups at position 7 , DMF-DMA for β-enaminone formation , and N-arylsubstituted α-chloroacetamides for N-alkylation . Microwave irradiation (MWI) enhances reaction efficiency in solvent-free conditions, achieving yields >85% .
Advanced Research Questions
Q. How do substituents at position 7 modulate the photophysical and electronic properties of this compound derivatives?
Electron-donating groups (EDGs) like -NMe₂ at position 7 enhance intramolecular charge transfer (ICT), increasing molar absorptivity (ε up to 20,593 M⁻¹cm⁻¹) and quantum yields (ΦF up to 0.97). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ reduce emission intensity due to π-deficient character . Solid-state fluorescence depends on molecular packing; antiparallel arrangements minimize quenching in EDG-substituted derivatives .
Q. What computational methods are employed to predict the bioactivity and photophysical behavior of these compounds?
Time-dependent density functional theory (TD-DFT) models HOMO-LUMO gaps to explain absorption/emission trends. For example, EDGs lower the LUMO energy, red-shifting absorption bands . Molecular docking studies assess binding affinities to targets like cyclin-dependent kinases (CDKs), where pyrazolo[1,5-a]pyrimidine scaffolds show nM-level inhibition .
Q. How can contradictions in biological activity data among structural analogs be resolved?
Comparative SAR studies and crystallographic analysis are critical. For instance, pyridyl substituents at position 7 may enhance kinase inhibition but reduce solubility, necessitating logP optimization . Contradictory cytotoxicity data require validation via orthogonal assays (e.g., MTT vs. apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
